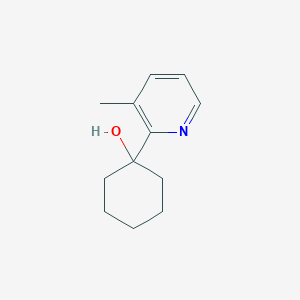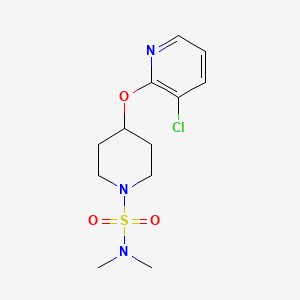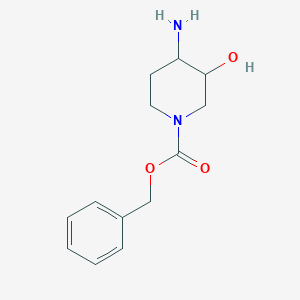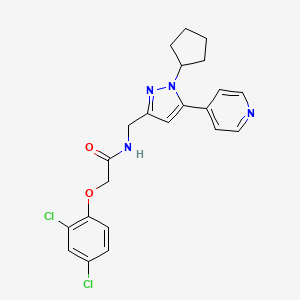
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene, commonly known as PBDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDE-47 is widely used in the production of flame retardants and can be found in various consumer products, such as electronics, furniture, and textiles. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers.
Mechanism of Action
PBDE-47 acts as an endocrine disruptor, which means that it interferes with the normal functioning of the endocrine system. PBDE-47 can bind to the thyroid hormone receptor and disrupt the normal thyroid hormone signaling pathway, leading to developmental and neurological effects.
Biochemical and Physiological Effects
PBDE-47 has been shown to have a range of biochemical and physiological effects on human health and the environment. Studies have found that exposure to PBDE-47 can lead to developmental and neurological effects, such as impaired learning and memory, hyperactivity, and decreased motor function. PBDE-47 has also been linked to reproductive and hormonal effects, such as decreased fertility and altered hormone levels.
Advantages and Limitations for Lab Experiments
PBDE-47 has been used in laboratory experiments to study its potential toxicity and harmful effects. One advantage of using PBDE-47 in laboratory experiments is that it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using PBDE-47 in laboratory experiments is that it is a highly toxic and potentially hazardous compound, which requires careful handling and disposal.
Future Directions
There are several future directions for research on PBDE-47. One area of research is to investigate the potential health effects of exposure to PBDE-47 at low levels. Another area of research is to develop safer and more effective flame retardants that do not contain 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene. Additionally, researchers can study the environmental fate and transport of PBDE-47 to better understand its impact on the ecosystem.
Conclusion
In conclusion, PBDE-47 is a chemical compound that is widely used in the production of flame retardants. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers. Scientific research has investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments. There are several future directions for research on PBDE-47, including investigating its potential health effects at low levels and developing safer flame retardants.
Synthesis Methods
PBDE-47 is synthesized through the reaction between 1,2-dichloro-4-nitrobenzene and 1,1,2,2,3,3,4,4,4-nonafluorobutane in the presence of a palladium catalyst. The reaction takes place under high temperature and pressure conditions and produces PBDE-47 as a white crystalline solid.
Scientific Research Applications
PBDE-47 has been extensively studied in scientific research due to its potential toxicity and harmful effects on human health and the environment. Researchers have investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments.
properties
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)


![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)



